I-Peg6-OH

Übersicht

Beschreibung

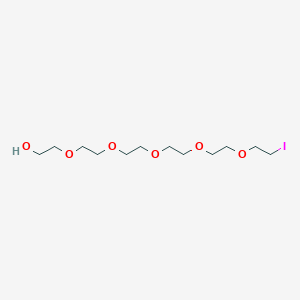

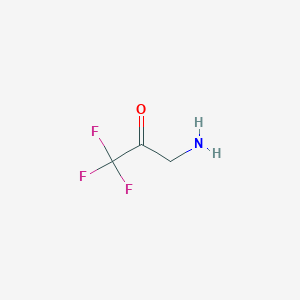

I-Peg6-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that are designed to degrade target proteins within cells . They have two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

The synthesis of PEG compounds like this compound depends on how one defines the constituent monomer or parent molecule. They can be defined as ethylene glycol, ethylene oxide, or oxyethylene .

Molecular Structure Analysis

The chemical formula of this compound is C12H25IO6 . Its exact mass is 392.07 and its molecular weight is 392.230 . The elemental analysis shows that it contains Carbon (36.75%), Hydrogen (6.42%), Iodine (32.35%), and Oxygen (24.47%) .

Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Wissenschaftliche Forschungsanwendungen

Biodistribution and Urinary Excretion of SiNPs

Research on the biodistribution and urinary excretion of surface-modified silica nanoparticles (SiNPs), including PEG-SiNPs, highlights their potential as delivery systems and imaging tools in live animals. The study found that PEG-SiNPs exhibited longer blood circulation times and lower uptake by reticuloendothelial system organs compared to other surface modifications, with a portion of these nanoparticles excreted through the renal route (Xiaoxiao He et al., 2008).

Impact on Anti-PEG IgM Induction

A study on PEGylated liposomes introduced hydroxyl PEG-modified liposomes (PL-OH) and investigated their effect on anti-PEG IgM induction. Despite PL-OH's ability to attenuate the anti-PEG IgM response in vitro, repeated intravenous injection triggered enhanced clearance of a subsequently injected dose, indicating a complex interaction with the immune system (Taro Shimizu et al., 2018).

Role in Magnesium Hydroxide Preparation

PEG plays a crucial role in adjusting the growth mode and morphology of Mg(OH)2 crystals during their preparation by electrolysis. The ether group of the PEG molecular chain and the hydroxyl group of Mg(OH)2 combine via hydrogen bonds, offering a "template" for crystal growth. This interaction influences the economic performance of electrolytic reactions, showcasing PEG's application in materials science (Zhichun Cui et al., 2022).

Antibacterial Applications of Nano-MoS2

Functionalized molybdenum disulfide nanoflowers (PEG-MoS2 NFs) demonstrate a biocompatible antibacterial system with high near-infrared absorption and peroxidase-like activity. PEG-MoS2 NFs catalyze the decomposition of H2O2 to generate hydroxyl radicals, enhancing antibacterial activity and offering a combined catalysis with NIR photothermal effect for effective bacterial killing in vitro and wound disinfection in vivo (Wenyan Yin et al., 2016).

Chemistry for Peptide and Protein PEGylation

The PEGylation of peptides and proteins shields antigenic and immunogenic epitopes, prevents receptor-mediated uptake and degradation, and alters biodistribution. This process involves the covalent attachment of PEG to peptides or proteins, illustrating PEG's significant role in enhancing the therapeutic efficacy and delivery of biological macromolecules (M. J. Roberts et al., 2002).

Wirkmechanismus

Target of Action

I-Peg6-OH is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The degradation of the target protein can result in changes in cellular processes where the protein was involved.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target protein being degraded. The general mechanism involves the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation can affect various cellular processes.

Pharmacokinetics

Pegylation, the process of attaching peg chains like this compound to molecules, is known to improve water-solubility, bioavailability, and pharmacokinetics of drugs . It can also reduce immunogenic properties and enhance biological activities .

Result of Action

The molecular and cellular effects of this compound action would be the degradation of the target protein. This could lead to changes in the cellular processes where the protein was involved. For instance, PEG-based conjugates can minimize off-target effects, as the polymer can shield the drug from interacting with non-target tissues, resulting in reduced toxicity and improved safety profiles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetics, which describes how environmental factors affect cellular epigenetics and hence human health, can play a role . Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of this compound.

Safety and Hazards

While I-Peg6-OH is generally safe and non-comedogenic, it can potentially cause skin irritation or allergic reactions in some individuals, especially those with sensitive skin . There have also been concerns about impurities like 1,4-dioxane in PEG compounds which can be carcinogenic, although manufacturers typically take measures to minimize such risks .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZBQEPZKGWAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25IO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)

![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B3100207.png)